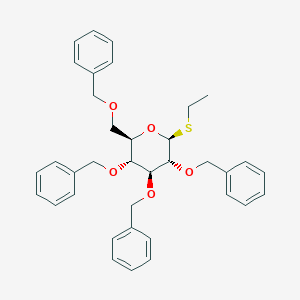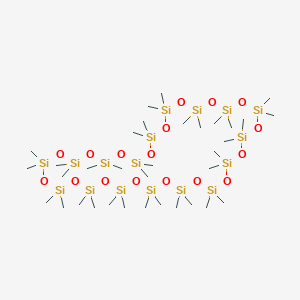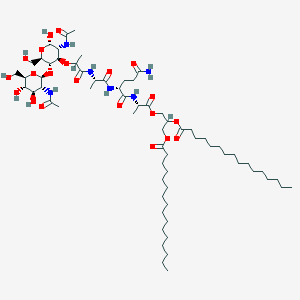
Bromodichloroacetonitrile
Descripción general
Descripción
Bromodichloroacetonitrile (BDAN) is a member of the bromoacetonitriles (BANs), a class of nitrogenous disinfection byproducts (N-DBPs) that are frequently detected in drinking water. These compounds, including BDAN, have raised concerns due to their cytotoxicity and genotoxicity in mammalian cells. The presence of these compounds in water supplies is a result of water treatment processes where organic matter reacts with disinfecting agents .
Synthesis Analysis
While the papers provided do not directly describe the synthesis of bromodichloroacetonitrile, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 4-cyanoethylated benzoxazines involves a visible-light-promoted radical oxycyanomethylation of olefinic amides with bromoacetonitrile . Additionally, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involves a Grignard reaction, protection of the carbonyl group, and subsequent bromination . These methods suggest that the synthesis of BDAN and related compounds can involve halogenation reactions and radical-mediated processes.
Molecular Structure Analysis
Aplicaciones Científicas De Investigación
Environmental Impact and Formation
- Haloacetic Acid Formation : A study by Cowman and Singer (1996) explored how bromide ions affect the formation of various haloacetic acids, including bromodichloroacetonitrile, during the chlorination and chloramination of waters containing aquatic humic substances (Cowman & Singer, 1996).
Toxicological Studies
- Comparative Toxicity Analysis : Wei et al. (2020) conducted a comparative toxicology study of haloacetonitriles (HANs), including bromodichloroacetonitrile, evaluating their cytotoxicity, genotoxicity, and thiol reactivity (Wei et al., 2020).
- Toxicology and Carcinogenesis Studies : A technical report by the National Toxicology Program (2015) focused on toxicology studies of bromodichloroacetic acid, a related compound to bromodichloroacetonitrile, in rodents (National Toxicology Program, 2015).
Disinfection By-Products in Water Systems
- By-Products in Cooling Water Systems : Jenner et al. (1997) studied chlorination by-products, including bromodichloroacetonitrile, in cooling water from European coastal power stations (Jenner et al., 1997).
- Water Distribution Systems : Włodyka-Bergier et al. (2014) analyzed the occurrence of various disinfection by-products, such as bromodichloroacetonitrile, in water distribution systems in Krakow, Poland (Włodyka-Bergier et al., 2014).
Applications in Herbicide Resistance
- Bacterial Detoxification Gene for Herbicide Resistance : Stalker et al. (1988) reported on herbicide resistance in transgenic plants expressing a bacterial detoxification gene for bromoxynil, a compound related to bromodichloroacetonitrile (Stalker et al., 1988).
Safety and Hazards
Safety measures for handling Bromodichloroacetonitrile include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-bromo-2,2-dichloroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrCl2N/c3-2(4,5)1-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJVVCPVQOCPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021508 | |
| Record name | Bromodichloroacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodichloroacetonitrile | |
CAS RN |
60523-73-1 | |
| Record name | Bromodichloroacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodichloroacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bromodichloroacetonitrile compare to other haloacetonitriles in terms of its toxicity to mammalian cells?
A1: [] Bromodichloroacetonitrile (BDCAN) exhibits moderate cytotoxicity compared to other haloacetonitriles. The descending rank order for cytotoxicity within this class of compounds, as determined in a study using mammalian cells, is: Tribromoacetonitrile ≈ Dibromoacetonitrile > Bromoacetonitrile ≈ Iodoacetonitrile > Bromochloroacetonitrile ≈ Chlorodibromoacetonitrile > Bromodichloroacetonitrile > Dichloroacetonitrile ≈ Chloroacetonitrile ≈ Trichloroacetonitrile. This suggests that the presence and combination of halogen atoms within the haloacetonitrile structure influence its cytotoxic potential. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)
Q2: Can the toxicity of Bromodichloroacetonitrile and other related haloacetonitriles be predicted using computational models?
A2: [] Yes, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for predicting both the cytotoxicity and genotoxicity of haloacetonitriles, including Bromodichloroacetonitrile. These models utilize the compounds' physicochemical parameters and toxicity metrics, offering a valuable tool for assessing the potential hazards of novel haloacetonitriles before conducting in-depth biological evaluations. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)

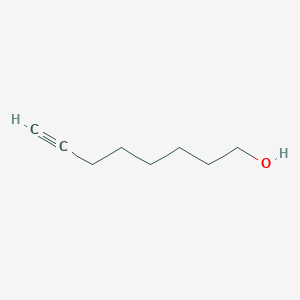
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
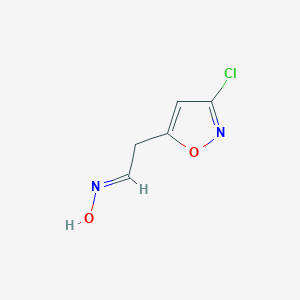
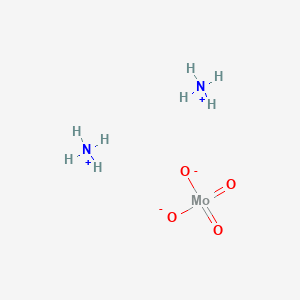
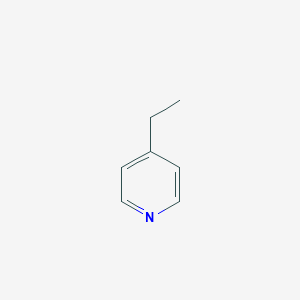

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
